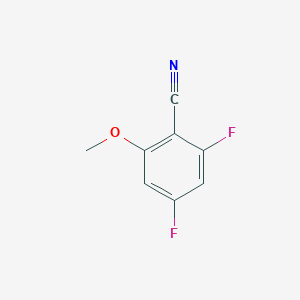

2,4-Difluoro-6-methoxybenzonitrile

Overview

Description

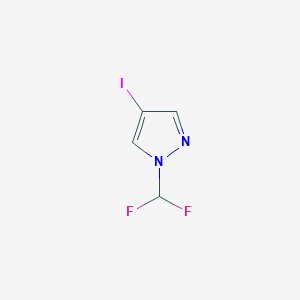

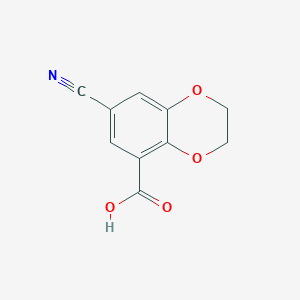

2,4-Difluoro-6-methoxybenzonitrile (DFMB) is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a yellow to brown solid that has gained significant attention from researchers due to its wide range of potential applications in industries such as pharmaceuticals, materials science, and agrochemicals.

Molecular Structure Analysis

The InChI code for 2,4-Difluoro-6-methoxybenzonitrile is1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

2,4-Difluoro-6-methoxybenzonitrile is a yellow to brown solid . The storage temperature is between 2-8°C .Scientific Research Applications

Synthesis and Polymer Applications

Synthesis of Substituted Quinazolinones 2,4-Difluoro-6-methoxybenzonitrile serves as a starting material for synthesizing substituted 2-amino-4-quinazolinones, which are valuable in the pharmaceutical industry. This process involves the substitution of one of the fluorine atoms with various heterocycles, followed by hydrolysis of the nitrile to yield a series of o-fluorobenzoic acid derivatives. These derivatives are then condensed with N,N-disubstituted guanidines and subjected to base-promoted ring closure to afford the quinazolinone derivatives (Fray et al., 2006).

Polymer Synthesis 2,4-Difluoro-6-methoxybenzonitrile is instrumental in synthesizing multicyclic poly(benzonitrile ether)s. The compound, when polycondensed with silylated 1,1,1-tris(4-hydroxyphenyl)ethane, leads to the formation of tree-shaped and cyclic polyethers. This process highlights the ability of the compound to form soluble polyethers and multicyclic oligomers or polymers, indicating its utility in creating specialized polymeric materials (Kricheldorf et al., 2005).

Spectroscopic Applications

Second Harmonic Generations Studies The compound has been studied for its potential applications in Second Harmonic Generation (SHG), a non-linear optical process. These studies involve quantum mechanical calculations to predict geometrical parameters and investigate the molecule's NLO properties. The findings suggest that 2,4-Difluoro-6-methoxybenzonitrile has promising applications in optical and electronic devices due to its NLO properties (Kumar & Raman, 2017).

Structural Investigations using Microwave Spectroscopy Fourier transform microwave (FTMW) spectroscopy has been employed to investigate the ground state rotational spectra of fluorinated benzonitriles, including 2,4-difluorobenzonitrile. This method provides insights into the effects of mono-, di-, and pentafluoro substitution on the benzene ring's geometry and the electronic structure surrounding the nitrogen atom. Such detailed structural insights are crucial for understanding and predicting the compound's behavior in various applications (Kamaee et al., 2015).

Safety and Hazards

The safety information for 2,4-Difluoro-6-methoxybenzonitrile indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

2,4-difluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCGJOLEGDCKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-methoxybenzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)

![4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane](/img/structure/B1427039.png)

![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)

![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)